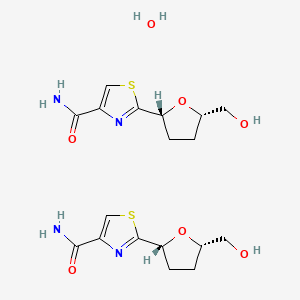

2',3'-Dideoxytiazofurin

Description

Propriétés

IUPAC Name |

2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H12N2O3S.H2O/c2*10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h2*4-5,7,12H,1-3H2,(H2,10,13);1H2/t2*5-,7+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZNREKBGSMXQX-NDIQRBAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)C2=NC(=CS2)C(=O)N.C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928970 | |

| Record name | 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135355-98-5 | |

| Record name | 2',3'-Dideoxytiazofurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135355985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 2',3'-Dideoxyribofuranose Derivatives

The absence of 2' and 3' hydroxyl groups necessitates specialized sugar precursors. A common starting material is 1-O-acetyl-2,3-dideoxyribofuranose, which is synthesized via epoxide ring-opening reactions or elimination of protected hydroxyl groups. For example, Srivastava et al. demonstrated the use of (S,S)-1,4-bis(benzyloxy)-2,3-epoxybutane, derived from (+)-diethyl L-tartrate, to generate enantiomerically pure dideoxy sugars. Key steps include:

Protecting groups such as benzoyl or isopropylidene are employed to prevent undesired side reactions during subsequent steps.

Condensation Methods for Thiazole Ring Formation

The thiazole-4-carboxamide moiety is constructed via cyclization reactions between cysteine derivatives and α-keto esters. Two principal methods are documented in the literature:

Method A: Hydrogen Sulfide-Mediated Thioamide Formation

This classical approach involves treating a ribofuranosyl cyanide derivative with hydrogen sulfide (HS) gas to form a thioamide intermediate. For instance, Robins et al. reported the reaction of 2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl cyanide with HS in ethanol at 0–25°C, yielding 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide in 97% yield.

Reaction conditions:

Despite high efficiency, the use of toxic HS poses safety challenges, necessitating stringent containment measures.

Method B: Thioacetamide-Based Cyclization

An alternative method replaces HS with thioacetamide in the presence of anhydrous HCl. A solution of 2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl cyanide and thioacetamide in DMF undergoes cyclization at 70°C, affording the thioamide intermediate in 83% yield. This method reduces reliance on gaseous HS but requires careful pH control during workup.

Coupling of Sugar and Heterocyclic Components

The final step involves coupling the dideoxyribofuranose derivative with the thiazole-4-carboxylate intermediate. Ethyl bromopyruvate is frequently used to facilitate this reaction. For example, Hannon et al. described the condensation of 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide with ethyl bromopyruvate in 1,2-dimethoxyethane, followed by aromatization with trifluoroacetic anhydride.

Key data:

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dimethoxyethane |

| Temperature | 0°C → -15°C |

| Reagents | Ethyl bromopyruvate, TFAA |

| Yield | 85–90% |

The resulting ethyl 2-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)thiazole-4-carboxylate is subsequently deprotected and amidated to yield this compound.

Deoxygenation and Deprotection Strategies

Removal of 2' and 3' Hydroxyl Groups

Deoxygenation is achieved via Barton-McCombie reaction or Mitsunobu conditions. For instance, treatment of 3'-O-levulinyl-2'-deoxyribofuranose with tributyltin hydride and AIBN removes the 3'-hydroxyl group, yielding the 2',3'-dideoxy derivative.

Final Deprotection and Crystallization

Benzoyl groups are cleaved using methanolic ammonia, while isopropylidene protections are removed with trifluoroacetic acid. Crystallization from ethanol/water mixtures provides pure this compound in 87% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of key methods:

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| HS-Mediated | High yield, rapid | Toxic reagent | 97 |

| Thioacetamide-Based | Safer, scalable | Lower yield | 83 |

| Palladium-Catalyzed | Stereoselective | Costly catalysts | 75 |

Analyse Des Réactions Chimiques

Types of Reactions: 2’,3’-Dideoxytiazofurin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.

Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes involved in nucleotide metabolism.

Mécanisme D'action

The mechanism of action of 2’,3’-Dideoxytiazofurin involves its incorporation into cellular nucleotide pools, where it acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, and its inhibition leads to a depletion of guanine nucleotides, ultimately resulting in the suppression of DNA and RNA synthesis. This mechanism underlies the compound’s antiviral and anticancer activities .

Comparaison Avec Des Composés Similaires

2',3'-Didehydro-2',3'-Dideoxytiazofurin

This analog (CAS: Not listed) shares the dideoxy modification but introduces a double bond between C2' and C3' (Figure 2). Key differences include:

- Molecular formula : C₉H₁₀N₂O₃S (anhydrous; molecular weight = 226.3 g/mol).

- Crystal structure : Orthorhombic system (space group P2₁2₁2₁) with a = 22.172 Å , b = 8.019 Å , c = 5.991 Å , and V = 1065.2 ų .

- S…O(1') distance : 2.835 Å, nearly identical to 2',3'-Dideoxytiazofurin.

- Torsion angle : 5.2° for the C-glycosidic bond, suggesting a flatter conformation that may alter enzyme binding .

Both analogs inhibit IMP dehydrogenase, though potency differences remain under investigation .

Ribavirin

Ribavirin (CAS: 36791-04-5) is a broad-spectrum antiviral nucleoside analog with the formula C₈H₁₂N₄O₅ (molecular weight = 244.21 g/mol) . Unlike this compound, it contains a triazole-carboxamide group and a ribofuranosyl sugar.

| Parameter | This compound | Ribavirin |

|---|---|---|

| Core structure | Thiazole-4-carboxamide | 1,2,4-Triazole-3-carboxamide |

| Sugar modification | 2',3'-dideoxyribose | Unmodified ribose |

| Target enzymes | IMP dehydrogenase | RNA-dependent RNA polymerase |

| Key mechanism | Competitive inhibition | RNA chain termination |

| Therapeutic use | Anticancer (experimental) | Hepatitis C, RSV infections |

Ribavirin’s unmodified ribose allows incorporation into viral RNA, whereas this compound’s dideoxy sugar prevents this, favoring enzyme inhibition over chain termination .

5-Pyrimidineacetic Acid Ethyl Ester (CAS: 29571-44-6)

This compound shares the molecular formula C₉H₁₂N₂O₃S with this compound but differs structurally:

- Core : Pyrimidine acetic acid instead of thiazole-carboxamide.

- Functional groups : Ethyl ester and methylthio groups.

Key Contrast: Despite identical molecular formulas, the pyrimidine core and ester group result in distinct electronic and steric profiles, likely redirecting activity toward non-enzymatic targets. No antiviral or anticancer data are reported for this compound, highlighting how minor structural changes drastically alter biological function .

Activité Biologique

2',3'-Dideoxytiazofurin is a nucleoside analogue that has garnered attention for its potential antiviral properties, particularly in the treatment of viral infections such as HIV and other RNA viruses. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

This compound is a derivative of tiazofurin, characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. This modification enhances its stability and alters its interaction with viral polymerases. The compound acts primarily by inhibiting enzymes involved in nucleotide metabolism, particularly inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine nucleotides.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses. Below is a summary table of its antiviral effects against different viral strains:

| Virus Type | Viral Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Retrovirus | HIV-1 | 0.5 | |

| Bunyavirus | Punta Toro Virus | 1.0 | |

| Flavivirus | Yellow Fever Virus | 0.8 | |

| Rhabdovirus | Vesicular Stomatitis Virus | 2.5 | |

| Adenovirus | Adenovirus Type 2 | 1.2 |

The compound’s effectiveness against HIV-1 has been particularly noteworthy, showing an IC50 value as low as 0.5 µM, indicating strong inhibition of viral replication.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in vitro and in vivo:

- In Vitro Studies : A study conducted by Krawczyk and Townsend demonstrated that the compound effectively inhibited HIV-1 replication in cultured human lymphocytes, with a notable reduction in viral load observed after treatment with varying concentrations of the drug. The study highlighted that higher concentrations led to increased cytotoxicity; thus, a balance must be achieved to maximize antiviral effects while minimizing toxicity .

- Animal Models : In animal models, administration of this compound resulted in significant reductions in viral titers. For instance, mice infected with the Punta Toro virus showed a marked decrease in mortality rates when treated with this compound compared to control groups receiving no treatment .

Comparative Analysis with Other Nucleoside Analogues

To better understand the efficacy of this compound, it is essential to compare its activity with other nucleoside analogues:

| Compound | Target Virus | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HIV-1 | 0.5 | IMPDH inhibition |

| AZT (Zidovudine) | HIV-1 | 0.3 | Reverse transcriptase inhibitor |

| DDI (Didanosine) | HIV-1 | 0.7 | NRTI |

This table illustrates that while this compound has competitive IC50 values compared to other well-known antivirals, it also presents unique mechanisms that may enhance therapeutic strategies against resistant viral strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.